molecular formula C20H24FN3O3S2 B2759591 N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(methylthio)benzamide CAS No. 897618-36-9

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(methylthio)benzamide

Cat. No.: B2759591
CAS No.: 897618-36-9
M. Wt: 437.55
InChI Key: IBYBEOGMGOCARG-UHFFFAOYSA-N
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Description

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(methylthio)benzamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group, a sulfonyl group, and a benzamide moiety with a methylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(methylthio)benzamide typically involves multiple steps:

  • Formation of the Piperazine Intermediate: : The initial step involves the synthesis of 4-(2-fluorophenyl)piperazine. This can be achieved by reacting 2-fluoroaniline with piperazine under appropriate conditions, such as heating in a solvent like ethanol.

  • Sulfonylation: : The piperazine intermediate is then sulfonylated using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine. This reaction typically occurs at low temperatures to prevent side reactions.

  • Coupling with Benzamide: : The sulfonylated piperazine is then coupled with 2-(methylthio)benzoyl chloride to form the final product. This step often requires a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors to maintain consistent reaction conditions and reduce the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, particularly with strong nucleophiles like alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Alkoxides, strong bases.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound in the development of new drugs, particularly those targeting neurological disorders due to its piperazine moiety.

    Biological Studies: The compound can be used to study the effects of sulfonyl and fluorophenyl groups on biological activity.

    Pharmacology: It may serve as a tool compound to investigate the pharmacokinetics and pharmacodynamics of related molecules.

Mechanism of Action

The mechanism of action of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(methylthio)benzamide likely involves interaction with specific molecular targets such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, while the sulfonyl group can enhance binding affinity and specificity. The fluorophenyl group may contribute to the compound’s lipophilicity, affecting its ability to cross biological membranes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethyl)-2-(methylthio)benzamide: Similar structure but with a chlorine atom instead of fluorine.

    N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(methylthio)benzamide: Lacks the sulfonyl group.

Uniqueness

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(methylthio)benzamide is unique due to the combination of its sulfonyl and fluorophenyl groups, which can significantly influence its biological activity and pharmacokinetic properties compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O3S2/c1-28-19-9-5-2-6-16(19)20(25)22-10-15-29(26,27)24-13-11-23(12-14-24)18-8-4-3-7-17(18)21/h2-9H,10-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBYBEOGMGOCARG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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